molecular formula C14H11IN2 B8558715 3-(2-Iodo-3-methylphenyl)imidazo[1,5-a]pyridine

3-(2-Iodo-3-methylphenyl)imidazo[1,5-a]pyridine

Cat. No. B8558715
M. Wt: 334.15 g/mol
InChI Key: AARZSCLBGQBZCD-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

Iodine (0.827 g, 3.26 mmol) and pyridine (0.263 mL, 3.26 mmol) were added to 2-iodo-3-methyl-N-(pyridin-2-ylmethyl)benzothioamide (0.40 g, 1.086 mmol) in THF (2.2 mL) at 0° C. The solution was allowed to warm to RT and stirred 15 min. The reaction mixture was diluted with saturated sodium bicarbonate and aq. sodium sulfite and extracted with EtOAc. The combined organic extracts were washed with saturated sodium bicarbonate, water, saturated sodium chloride, and dried over sodium sulfate. The solution was filtered and concentrated in vacuo to give the crude material. The crude material was purified by silica gel chromatography by eluting with 1:1.5 EtOAc in hexane to provide 3-(2-iodo-3-methylphenyl)imidazo[1,5-a]pyridine.
Quantity
0.827 g
Type
reactant
Reaction Step One
Quantity
0.263 mL
Type
reactant
Reaction Step One
Name
2-iodo-3-methyl-N-(pyridin-2-ylmethyl)benzothioamide
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
II.N1C=CC=CC=1.[I:9][C:10]1[C:25]([CH3:26])=[CH:24][CH:23]=[CH:22][C:11]=1[C:12](=S)[NH:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1>C1COCC1.C(=O)(O)[O-].[Na+].S([O-])([O-])=O.[Na+].[Na+]>[I:9][C:10]1[C:25]([CH3:26])=[CH:24][CH:23]=[CH:22][C:11]=1[C:12]1[N:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]2=[CH:14][N:13]=1 |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.827 g
Type
reactant
Smiles
II
Name
Quantity
0.263 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
2-iodo-3-methyl-N-(pyridin-2-ylmethyl)benzothioamide
Quantity
0.4 g
Type
reactant
Smiles
IC1=C(C(NCC2=NC=CC=C2)=S)C=CC=C1C
Name
Quantity
2.2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated sodium bicarbonate, water, saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude material
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
by eluting with 1:1.5 EtOAc in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC1=C(C=CC=C1C)C1=NC=C2N1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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